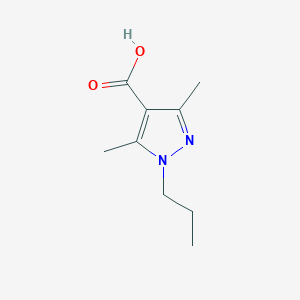

3,5-Dimethyl-1-propyl-1H-pyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Dimethyl-1-propyl-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent. This reaction produces this compound dimethyl ester, which is then hydrolyzed under acidic conditions to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate, followed by hydrolysis of the ester intermediate.

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility and biological activity.

Mechanistic Insight : Protonation of the carboxylic acid activates the carbonyl, enabling nucleophilic attack by the alcohol. Acidic conditions drive equilibrium toward ester formation .

Amidation and Acid Chloride Formation

The acid reacts with amines via activation to acyl chlorides or mixed anhydrides.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Thionyl chloride (SOCl₂), then NH₃ | 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carboxamide | 70% | |

| CDI (carbonyldiimidazole), RNH₂ | N-Alkyl/aryl derivatives | 60–75% |

Key Application : Amidation facilitates the synthesis of bioactive derivatives, such as protease inhibitors .

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group, yielding substituted pyrazoles.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Cu(OAc)₂, DMF, 120°C | 3,5-Dimethyl-1-propyl-1H-pyrazole | 65% | |

| Pyrolysis (200–250°C) | 3,5-Dimethyl-1-propyl-1H-pyrazole + CO₂ | 55% |

Note : Decarboxylation is favored in polar aprotic solvents or under basic conditions .

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring undergoes regioselective substitution, influenced by methyl and propyl groups.

Rationale : Electron-donating methyl groups deactivate C-3 and C-5, directing electrophiles to the C-4 position adjacent to the carboxylic acid .

Condensation and Cyclization

The acid participates in cyclocondensation with carbonyl compounds or hydrazines.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Hydrazine hydrate, EtOH, reflux | 3,5-Dimethyl-1-propyl-1H-pyrazolo[4,3-c]pyridazin-7-one | 80% | |

| Acetylacetone, K₂CO₃, DMF | Pyrazolo-fused diketone derivative | 68% |

Application : These reactions are pivotal for constructing polyheterocyclic systems with pharmacological potential .

Oxidation and Reduction

The carboxylic acid group is redox-active under specific conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reduction | LiAlH₄, THF | 4-(Hydroxymethyl)-3,5-dimethyl-1-propyl-1H-pyrazole | 60% | |

| Oxidation | KMnO₄, H₂O (neutral pH) | Degradation to pyrazole fragments | N/A |

Limitation : Strong oxidants like KMnO₄ may degrade the pyrazole ring .

Salt Formation

The acid forms stable salts with inorganic bases, enhancing aqueous solubility.

| Base | Product | Application | Source |

|---|---|---|---|

| NaOH | Sodium 3,5-dimethyl-1-propyl-1H-pyrazole-4-carboxylate | Pharmaceutical formulations | |

| NH₄OH | Ammonium salt | Catalytic intermediates |

Applications De Recherche Scientifique

Medicinal Chemistry

3,5-Dimethyl-1-propyl-1H-pyrazole-4-carboxylic acid has been studied for its pharmacological properties, particularly as a scaffold for developing new drugs. Pyrazole derivatives are known to exhibit a range of biological activities including anti-inflammatory, analgesic, and anticancer effects.

Key Findings :

- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For instance, a study on related pyrazole compounds demonstrated significant anti-proliferative effects against breast cancer cell lines .

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation of cancer cells | |

| Anti-inflammatory | Reduces inflammation in animal models | |

| Antioxidant | Scavenges free radicals |

Agricultural Chemistry

In agriculture, pyrazole derivatives are being explored as potential herbicides and fungicides. The structural properties of this compound allow it to interact with biological systems in plants, potentially leading to the development of new agrochemicals.

Case Study :

A study on the herbicidal activity of pyrazole derivatives showed that certain compounds could effectively inhibit weed growth without harming crops. This suggests that this compound could be further investigated for similar applications .

Coordination Chemistry

The compound serves as a precursor for ligands in coordination chemistry. Its ability to form stable complexes with metal ions opens avenues for synthesizing new materials with unique properties.

Applications :

Mécanisme D'action

The mechanism of action of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the pyrazole ring .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: A closely related compound with similar structural features.

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester: Another derivative with an ester functional group instead of a carboxylic acid.

Uniqueness

3,5-Dimethyl-1-propyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

3,5-Dimethyl-1-propyl-1H-pyrazole-4-carboxylic acid (commonly referred to as DMPA) is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of DMPA, highlighting its pharmacological potential through various studies and case analyses.

- Molecular Formula : C₉H₁₃N₃O₂

- Molar Mass : 183.22 g/mol

- CAS Number : 957503-86-5

DMPA features a pyrazole ring structure with two methyl groups and a propyl group, which contribute to its reactivity and interaction with biological systems.

Antimicrobial Properties

DMPA exhibits significant antimicrobial activity. Research has shown that derivatives of pyrazole compounds often demonstrate efficacy against various bacterial and fungal strains. For instance, compounds structurally related to DMPA have been tested against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth at minimal inhibitory concentrations (MIC) .

Anti-inflammatory Effects

Several studies have explored the anti-inflammatory properties of pyrazole derivatives. DMPA has been noted for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In one study, a related compound demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs .

Anticancer Activity

DMPA and its derivatives have shown potential in anticancer research. A study indicated that certain pyrazole derivatives could induce apoptosis in cancer cell lines such as A549 (lung cancer) with IC50 values in the low micromolar range. Specifically, one derivative demonstrated significant growth inhibition with an IC50 of 49.85 μM .

Case Study 1: Antimicrobial Evaluation

In a comparative study, various pyrazole derivatives, including DMPA, were synthesized and screened for antimicrobial activity against common pathogens. The results indicated that DMPA had a notable inhibitory effect on Bacillus subtilis and Candida albicans, with MIC values lower than those of traditional antibiotics .

Case Study 2: Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory action of DMPA revealed that it effectively reduced edema in carrageenan-induced models. The compound exhibited comparable anti-inflammatory effects to indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID), suggesting its potential use in treating inflammatory conditions .

Research Findings Summary Table

Propriétés

IUPAC Name |

3,5-dimethyl-1-propylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-5-11-7(3)8(9(12)13)6(2)10-11/h4-5H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDXZAQYWMOIFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C(=N1)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.